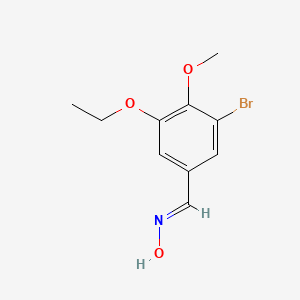![molecular formula C18H15N3OS B5586794 10,11,12,13-tetrahydro-8H,9H-cyclohepta[4',5']thieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B5586794.png)
10,11,12,13-tetrahydro-8H,9H-cyclohepta[4',5']thieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Synthesis of related heterocyclic compounds often involves multi-step reactions, including condensation of phthalic anhydride with appropriate hydrazides and subsequent ring closure reactions to form the desired complex structures. For example, derivatives of the benzo[cyclohepta]thieno pyridine system and pyrimido-phthalazine skeletons have been synthesized through various strategies, showcasing the complexity and versatility of synthetic routes in accessing these intricate molecular architectures (Bremner et al., 1988); (Santagati et al., 1991).
Molecular Structure Analysis
The determination of the molecular structure of these compounds often involves X-ray crystallography, which can elucidate the arrangement of atoms within the molecule. Structural analysis provides insights into the molecule's conformation, crucial for understanding its reactivity and interactions with other molecules. For instance, the crystal and molecular structure of certain cyclohepta derivatives have been determined, highlighting the importance of structural elucidation in heterocyclic chemistry (Bremner et al., 1988).
Chemical Reactions and Properties
Heterocyclic compounds like this one undergo various chemical reactions, including ring closures, nucleophilic substitutions, and cyclization reactions, leading to a wide array of derivatives with diverse chemical properties. These reactions are often pivotal in the synthesis of pharmaceuticals and other biologically active molecules. The synthesis of derivatives through reactions such as the Dimroth rearrangement showcases the chemical versatility of these compounds (Kolomieitsev et al., 2016).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are crucial for the compound's application in different fields. These properties are determined through a combination of spectroscopic and crystallographic techniques, aiding in the compound's characterization and its potential use in drug design and material science.
Chemical Properties Analysis
The chemical properties, such as reactivity towards various reagents, stability under different conditions, and the ability to undergo specific chemical transformations, are essential for understanding the compound's utility in synthetic chemistry and potential biological applications. Studies on related compounds have explored their reactivity and provided frameworks for synthesizing novel derivatives with targeted properties (Shi et al., 2018).
properties
IUPAC Name |
22-thia-2,11,12-triazapentacyclo[12.8.0.03,12.04,9.015,21]docosa-1(14),2,4,6,8,10,15(21)-heptaen-13-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3OS/c22-18-15-13-8-2-1-3-9-14(13)23-17(15)20-16-12-7-5-4-6-11(12)10-19-21(16)18/h4-7,10H,1-3,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWCSXVZPKWYGHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC3=C2C(=O)N4C(=N3)C5=CC=CC=C5C=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-diphenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5586723.png)
![5-[(2,4-dichlorophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5586728.png)

![3-(2-phenoxyethyl)-8-(1H-pyrrol-2-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5586740.png)
![4-fluoro-N-[2-(3-oxo-2,9-diazaspiro[5.5]undec-2-yl)ethyl]benzamide hydrochloride](/img/structure/B5586741.png)
![(3R*,4R*)-1-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-3,4-dimethylpyrrolidin-3-ol](/img/structure/B5586754.png)

![N-[(2-ethoxypyridin-3-yl)methyl]-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5586769.png)
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5586777.png)

![N-[(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methyl]chromane-3-carboxamide](/img/structure/B5586791.png)
![2-({1-[(3-chlorobenzyl)sulfonyl]-3-piperidinyl}carbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5586799.png)

